3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

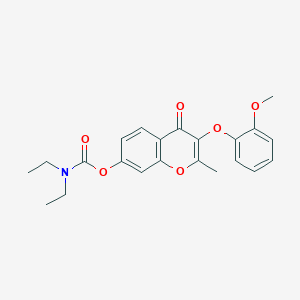

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic chromene derivative characterized by a 4H-chromen-4-one core substituted with a 2-methoxyphenoxy group at position 3, a methyl group at position 2, and a diethylcarbamate ester at position 5. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and receptor antagonism properties .

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-11-12-16-19(13-15)27-14(3)21(20(16)24)29-18-10-8-7-9-17(18)26-4/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURCZASWIHGLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

Etherification: The 2-methoxyphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with a suitable alkylating agent in the presence of a base.

Carbamate Formation: The final step involves the reaction of the intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the diethylcarbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially yielding hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The chromen-4-one core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The ability to modify its structure allows for the optimization of its pharmacological profile.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers with specific properties, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent positions. Key analogs include:

- Substituent Position: The target compound’s 2-methoxyphenoxy group (ortho-methoxy) introduces steric hindrance and electronic effects distinct from analogs with para-methoxyphenoxy (e.g., ) or 3-methoxyphenyl groups (e.g., ). Ortho-substitution may reduce rotational freedom, influencing receptor binding .

- Ester vs. Carbamate : Replacing the diethylcarbamate with a 4-methoxybenzoate () increases molecular weight and may reduce metabolic stability due to esterase susceptibility.

Trifluoromethyl Derivatives

The introduction of a trifluoromethyl (CF3) group significantly alters properties:

- The CF3 group enhances electronegativity and metabolic stability. In FPR1 antagonists (e.g., ), CF3-containing analogs showed improved binding affinity due to hydrophobic interactions with receptor pockets.

Physicochemical and Structural Trends

Biological Activity

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula: C_{19}H_{23}N_{1}O_{6}

Molecular Weight: 357.39 g/mol

Antimicrobial Activity

Research indicates that derivatives of chromenone compounds, including this compound, exhibit significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | |

| Staphylococcus aureus | 0.015 mg/mL | |

| Bacillus cereus | 0.008 mg/mL | |

| Enterobacter cloacae | 0.004 mg/mL |

The compound showed superior activity compared to standard antibiotics like ampicillin and streptomycin, suggesting its potential as a new antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of chromenone derivatives have been documented, with studies indicating that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism involves the modulation of signaling pathways associated with inflammation.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes involved in inflammatory and microbial processes.

- Receptor Binding: It may bind to receptors that modulate immune responses, thereby exerting anti-inflammatory effects.

- Cellular Pathway Modulation: The compound influences various cellular pathways, leading to altered gene expression involved in inflammation and cell proliferation.

Case Studies

Several studies have explored the biological activities of chromenone derivatives:

- Antimicrobial Efficacy Study: A study published in Pharmaceutical Biology highlighted that a range of chromenone derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The study emphasized the structure–activity relationship (SAR), indicating that modifications to the chromenone core can enhance antimicrobial efficacy .

- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation in animal models by inhibiting inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.